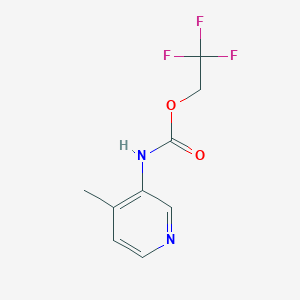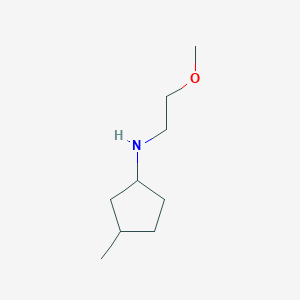
N-(2-methoxyethyl)-3-methylcyclopentan-1-amine
Overview
Description
“N-(2-methoxyethyl)-3-methylcyclopentan-1-amine” is an organic compound that contains an amine group (-NH2) and a methoxyethyl group (-OCH2CH3). These types of compounds are often used in the synthesis of various pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show the typical features of amines and ethers. The amine group might be involved in hydrogen bonding, while the ether group might contribute to the overall polarity of the molecule .Chemical Reactions Analysis
Amines, such as this compound, can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form amine salts . The ether group might make the molecule more resistant to reactions that involve breaking carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Amines generally have higher boiling points than similar-sized molecules that don’t engage in hydrogen bonding. The presence of the ether and cyclopentane groups might make the compound more hydrophobic .Scientific Research Applications
Substance P Receptor Antagonism
N-(2-methoxyethyl)-3-methylcyclopentan-1-amine, as a component of CP-96,345, has shown potency as a nonpeptide antagonist of the substance P (NK1) receptor. This compound inhibited substance P-induced salivation in rats, demonstrating its potential for investigating the physiological properties of substance P and its role in diseases (Snider et al., 1991).
Manganese(II) Complexes
In the field of inorganic chemistry, N-(2-methoxyethyl)-3-methylcyclopentan-1-amine has been utilized in synthesizing manganese(II) complexes. These complexes have shown diverse coordination patterns and potential applications in magnetic studies (Wu et al., 2004).
[2 + 3]-Cycloaddition in Organic Chemistry
In organic chemistry, N-(2-methoxyethyl)-3-methylcyclopentan-1-amine has been involved in [2 + 3]-cycloaddition reactions. These reactions have been explored for synthesizing various organic compounds, including 3-Benzyl-1,3-thiazolidines (Gebert et al., 2003).
N-Methylation in Catalytic Processes
This compound has relevance in catalytic processes, specifically in the N-methylation of amines. N-methylation is significant in the production of various chemicals like medicines and dyes, highlighting its industrial importance (Su et al., 2016).
Mechanism of Action
Safety and Hazards
Like all chemicals, this compound should be handled with care. Direct contact with the skin or eyes should be avoided, and inhalation or ingestion should be prevented. The compound should be used only in a well-ventilated area and stored properly to prevent degradation or reactions with other chemicals .
Future Directions
The future research directions would depend on the context in which this compound is being used. If it’s a pharmaceutical, future studies might focus on improving its efficacy or reducing side effects. If it’s a chemical reagent, research might focus on finding new reactions that it can catalyze or new ways to synthesize it .
properties
IUPAC Name |
N-(2-methoxyethyl)-3-methylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8-3-4-9(7-8)10-5-6-11-2/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTBJVVCFQRSAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-3-methylcyclopentan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



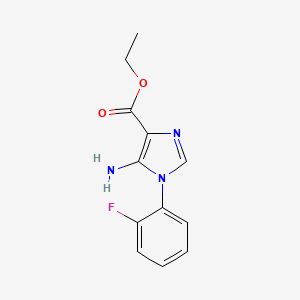
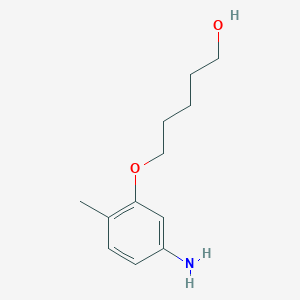
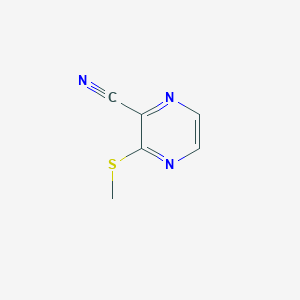
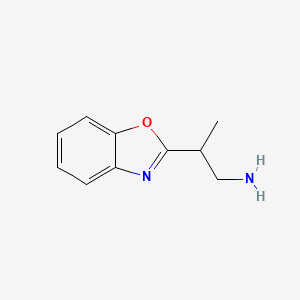
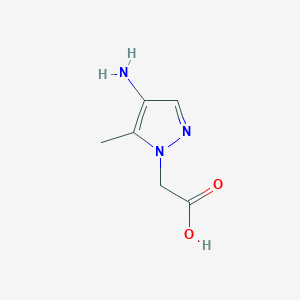
![1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1374011.png)
![2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1374012.png)
![2-[4-(2-Hydroxyethyl)-1,4-diazepan-1-yl]ethan-1-ol](/img/structure/B1374013.png)
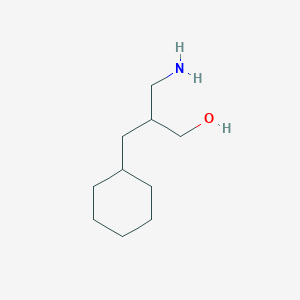
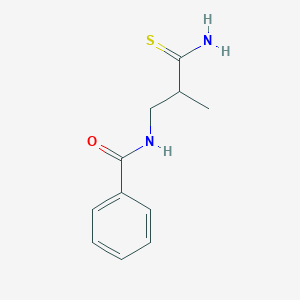


![1-[(2-Amino-6-fluorophenyl)methyl]-3-methyl-1,2-dihydropyridin-2-one](/img/structure/B1374022.png)
